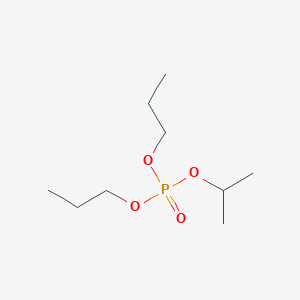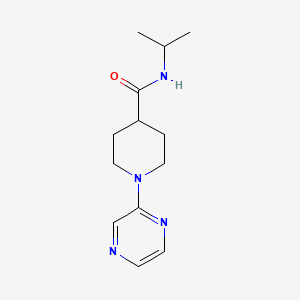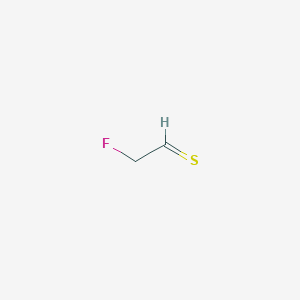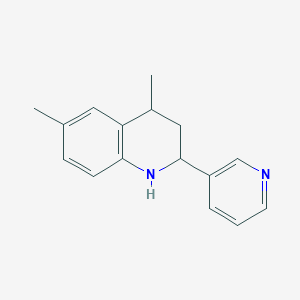
14-(Benzyloxy)tetradecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-(Benzyloxy)tetradecanal is an organic compound with the molecular formula C21H34O2 It is a derivative of tetradecanal, where a benzyloxy group is attached to the 14th carbon of the tetradecanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(Benzyloxy)tetradecanal typically involves the reaction of tetradecanal with benzyl alcohol in the presence of a suitable catalyst. One common method is the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent, which facilitates the formation of the benzyloxy ether under mild conditions . The reaction is usually carried out in an organic solvent such as toluene or trifluoro-toluene, and the product is purified through standard techniques like filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
14-(Benzyloxy)tetradecanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 14-(Benzyloxy)tetradecanoic acid.
Reduction: 14-(Benzyloxy)tetradecanol.
Substitution: Various substituted tetradecanal derivatives depending on the nucleophile used.
Scientific Research Applications
14-(Benzyloxy)tetradecanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 14-(Benzyloxy)tetradecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then participate in various biochemical reactions. The benzyloxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Tetradecanal: The parent compound, which lacks the benzyloxy group.
Myristaldehyde: Another name for tetradecanal, commonly used in the fragrance industry.
Uniqueness
14-(Benzyloxy)tetradecanal is unique due to the presence of the benzyloxy group, which imparts different chemical properties and reactivity compared to its parent compound, tetradecanal. This modification can enhance its utility in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
286854-05-5 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
14-phenylmethoxytetradecanal |
InChI |
InChI=1S/C21H34O2/c22-18-14-9-7-5-3-1-2-4-6-8-10-15-19-23-20-21-16-12-11-13-17-21/h11-13,16-18H,1-10,14-15,19-20H2 |
InChI Key |
CMTJYRZMUYYKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
silyl}butanenitrile](/img/structure/B12580435.png)
![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)

![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)

![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)


